(2E,4E)-1-(Pyrrolidin-1-yl)deca-2,4-dien-1-one
Overview
Description
“(2E,4E)-1-(Pyrrolidin-1-yl)deca-2,4-dien-1-one” is a chemical compound with the CAS Number: 78910-33-5 . Its molecular weight is 221.34 . The IUPAC name for this compound is 1-[(2E,4E)-2,4-decadienoyl]pyrrolidine . It is also known by other names such as 2,4-Decadien-1-one, 1-(1-pyrrolidinyl)-, (2E,4E)-; Pyrrolidine, 1-(1-oxo-2,4-decadienyl)-, (E,E)-; Pyrrolidine, 1-[(2E,4E)-1-oxo-2,4-decadienyl]-; 1-[(E,E)-2,4-Decadienoyl]pyrrolidine; 2,4-(E,E)-Decadienoylpyrrolidide; Iyeremide A; Sarmentine .
Molecular Structure Analysis
The molecular formula of “this compound” is C14H23NO . The IUPAC Standard InChI is InChI=1S/C14H23NO/c1-2-3-4-5-6-7-8-11-14(16)15-12-9-10-13-15/h6-8,11H,2-5,9-10,12-13H2,1H3/b7-6+,11-8+ . The IUPAC Standard InChIKey is BFZBGTMIBOQWBA-HRCSPUOPSA-N .Physical And Chemical Properties Analysis
“this compound” is a colorless to yellow liquid or semi-solid or solid or lump . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Crystal and Molecular Structure
The molecular structure of derivatives related to (2E,4E)-1-(Pyrrolidin-1-yl)deca-2,4-dien-1-one, specifically the compound (−)-(1R, 2S, 6R, 7S, 2′S)-5-(2′-hydroxymethylpyrrolidin-1′-yl)-endo-tricyclo[5.2.1.02,6]deca-4,8-dien-3-one, has been elucidated. The study used X-ray diffraction to determine the crystal and molecular structure, establishing the absolute configuration of the compound and providing insight into its geometric properties (de Gelder et al., 1998).
Chemical Interactions and Structural Analysis
In the title compound triprolidinium cation, the protonation of N atoms on both the pyrrolidine and pyridine groups was observed, revealing important chemical interactions. The structure features a range of intermolecular interactions including hydrogen bonding and π–π interactions, highlighting the compound's potential for forming complex molecular assemblies (Dayananda et al., 2012).
Synthesis and Electropolymerization
A series of bis(pyrrol-2-yl) arylenes, derivatives with structural similarities to this compound, were synthesized and subjected to electropolymerization. These compounds demonstrate low oxidation potentials and form stable polymers, which are significant in the context of conducting polymers and their applications in electronic devices (Sotzing et al., 1996).
Catalysis and Reaction Mechanisms
The compound 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol and its derivatives, related to this compound, have been studied for their role as organocatalysts in asymmetric Michael addition. Nuclear magnetic resonance (NMR) experiments were conducted to investigate the catalyzing mechanism, providing valuable information for further research in this area (Cui Yan-fang, 2008).
Chromophore Formation in Food-Related Reactions
The influence of carbohydrate moieties on chromophore formation during Maillard reactions, involving compounds structurally similar to this compound, has been documented. The study provides insights into the formation of novel Maillard chromophores and their underlying reaction mechanisms, contributing to our understanding of color development in food chemistry (Frank & Hofmann, 2000).
Safety and Hazards
Mechanism of Action
Sarmentine, also known as (2E,4E)-1-(Pyrrolidin-1-yl)deca-2,4-dien-1-one, is a natural amide isolated from the fruits of Piper species . It has a broad-spectrum activity on weeds as a contact herbicide .
Target of Action
Sarmentine primarily targets the photosystem II (PSII) on isolated thylakoid membranes . It also inhibits enoyl-ACP reductase, a key enzyme in the early steps of fatty acid synthesis .
Mode of Action
Sarmentine interacts with its targets in a unique way. It competes for the binding site of plastoquinone in PSII, which can be attributed to structural similarities between herbicides like sarmentine and diuron . Additionally, it inhibits the activity of enoyl-ACP reductase, with an I50 app of 18.3 μM .
Biochemical Pathways
Sarmentine affects the photosynthetic electron transport, leading to a complete inhibition at a concentration of 30 μM . It also interferes with the early steps of fatty acid synthesis by inhibiting enoyl-ACP reductase .
Pharmacokinetics
It’s known that the potency of 30 μm sarmentine is greatly stimulated by light , suggesting that its bioavailability and efficacy might be influenced by light exposure.
Result of Action
Sarmentine induces rapid light-independent loss of membrane integrity at 100 μM or higher concentration . It’s between 10 and 30 times more active than pelargonic acid on wild mustard, velvetleaf, redroot pigweed, and crabgrass .
Action Environment
The action of Sarmentine is influenced by environmental factors such as light. Its potency is greatly stimulated by light, suggesting that this natural product may also interfere with photosynthetic processes . It can also destabilize membranes in darkness .
Biochemical Analysis
Biochemical Properties
Sarmentine interacts with various enzymes and proteins, leading to a range of biochemical reactions. It has been found to induce rapid light-independent loss of membrane integrity at concentrations of 100 μM or higher . Sarmentine also acts as an inhibitor of photosystem II (PSII) on isolated thylakoid membranes by competing for the binding site of plastoquinone . This can be attributed in part to structural similarities between herbicides like Sarmentine and diuron . In addition, Sarmentine has some structural similarity to crotonoyl-CoA, the substrate of enoyl-ACP reductase, a key enzyme in the early steps of fatty acid synthesis .
Cellular Effects
Sarmentine has a profound effect on various types of cells and cellular processes. It influences cell function by interfering with photosynthetic processes . The potency of 30 μM Sarmentine is greatly stimulated by light, suggesting that this natural product may also interfere with photosynthetic processes . This was confirmed by observing a complete inhibition of photosynthetic electron transport at that concentration .
Molecular Mechanism
Sarmentine exerts its effects at the molecular level through several mechanisms. It competes for the binding site of plastoquinone, acting as an inhibitor of photosystem II (PSII) on isolated thylakoid membranes . This mechanism of action accounts for the light stimulation of the activity of Sarmentine . Additionally, Sarmentine has the ability to destabilize membranes in darkness . It inhibits the activity of enoyl-ACP reductase, with an I50 app of 18.3 μM .
Dosage Effects in Animal Models
Currently, there is no available information on the effects of Sarmentine at different dosages in animal models .
properties
IUPAC Name |
(2E,4E)-1-pyrrolidin-1-yldeca-2,4-dien-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-2-3-4-5-6-7-8-11-14(16)15-12-9-10-13-15/h6-8,11H,2-5,9-10,12-13H2,1H3/b7-6+,11-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZBGTMIBOQWBA-HRCSPUOPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC(=O)N1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C=C/C(=O)N1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30897288 | |
Record name | Iyeremide A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30897288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
78910-33-5 | |
Record name | Sarmentine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78910-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sarmentine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078910335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iyeremide A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30897288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IYEREMIDE A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69ACA84TFV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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